molecular formula C24H19NO4 B2851408 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923157-80-6

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

Cat. No.: B2851408
CAS No.: 923157-80-6
M. Wt: 385.419
InChI Key: FKYFHRXCUHUOON-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide (C₂₄H₁₉NO₄; molecular weight: 385.42 g/mol) is a synthetic benzamide-chromenone hybrid compound. Its structure features a 4H-chromen-4-one core substituted at position 2 with a 2-methoxyphenyl group and at position 6 with a 2-methylbenzamide moiety . The chromenone scaffold is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory and anticancer applications, while the benzamide group may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-7-3-4-8-17(15)24(27)25-16-11-12-22-19(13-16)20(26)14-23(29-22)18-9-5-6-10-21(18)28-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYFHRXCUHUOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide include derivatives with variations in substituents or core modifications. Below is a comparative analysis based on molecular structure, physicochemical properties, and research findings:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Findings References
This compound C₂₄H₁₉NO₄ 385.42 2-methoxyphenyl, 2-methylbenzamide Available in 32 mg quantities; no salt form
2-Fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]benzamide C₂₂H₁₃F₂NO₃ 377.35 Fluorine at benzamide and phenyl positions Higher lipophilicity; 25 mg available
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1) C₂₃H₁₆ClNO₃ 389.80 Chloro at benzamide, methyl at phenyl Potential enhanced electronic effects
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide C₁₉H₁₄N₂O₅S 382.39 Thiazolidinone ring, furan carboxamide Structural rigidity from heterocyclic addition
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 275.73 Chlorophenyl, methoxy, methyl (non-chromenone) Fluorescence properties studied

Key Comparative Insights

Chlorinated Derivatives: The 4-chloro analog (C₂₃H₁₆ClNO₃) may induce stronger electronic effects (e.g., electron-withdrawing) that could modulate receptor binding or reactivity in synthetic pathways .

Structural Modifications Thiazolidinone Addition: The thiazolidinone-containing compound (C₁₉H₁₄N₂O₅S) introduces conformational rigidity, which could restrict rotational freedom and improve target selectivity . Benzamide vs. Chromenone Core: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide lacks the chromenone ring but shares the benzamide motif, highlighting the importance of the chromenone core in π-π stacking interactions observed in related bioactive molecules .

Synthetic and Crystallographic Considerations

  • Crystal structure analyses using SHELX software (e.g., for nitro- or chloro-substituted benzamides) reveal that bulky substituents (e.g., 2-methoxyphenyl) may influence packing efficiency and solubility .

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